molecular formula C9H13N B148799 2,4,6-Trimethylaniline CAS No. 88-05-1

2,4,6-Trimethylaniline

Cat. No. B148799
Key on ui cas rn: 88-05-1
M. Wt: 135.21 g/mol
InChI Key: KWVPRPSXBZNOHS-UHFFFAOYSA-N
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Patent
US04510097

Procedure details

The 2,6-dimethylnitrobenzene is reduced to the amine, i.e., 2,6-dimethylaniline in the presence of a Raney nickel catalyst at a temperature of 25° C. and a pressure of 70 atmospheres: ##STR5## Mesidine (2,4,6-trimethylaniline) can be obtained in a similar manner by nitration of mesitylene followed by reduction. The aromatic amine is then reduced to an aliphatic amine with hydrogen in the presence of a hydrogenation catalyst such as Rh/Al2O3 in the range of 150 atmospheres and a temperature range of 90°-100° C., thusly: ##STR6## The thus formed 2,6-dimethylcyclohexylamine is then phosgenated to 2,6-dimethylcyclohexylisocyanate in the presence of chlorobenzene or dichlorobenzene solvent using excess phosgene and a two-stage temperature reaction wherein the first stage is carried out at -20° to 20° C. and the second from 110° to 180° C. while maintaining the reaction at a pressure in the range of 1 to 15 atmospheres: ##STR7##
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[C:3]=1[N+:9]([O-])=O.[CH3:12][C:13]1[CH:19]=[CH:18][CH:17]=[C:16]([CH3:20])[C:14]=1N>[Ni]>[CH3:12][C:6]1[CH:7]=[C:2]([CH3:1])[C:3]([NH2:9])=[C:4]([CH3:8])[CH:5]=1.[C:18]1([CH3:1])[CH:19]=[C:13]([CH3:12])[CH:14]=[C:16]([CH3:20])[CH:17]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C(=CC=C1)C)[N+](=O)[O-]
Step Two
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(N)C(=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=CC(=C(C(=C1)C)N)C
Name
Type
product
Smiles
C1(=CC(=CC(=C1)C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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